molecular formula C24H21ClF3N7O2 B605631 4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 837404-68-9

4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B605631
CAS No.: 837404-68-9
M. Wt: 531.9242
InChI Key: SKWHAHNDWJREJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ASN06917370 involves multiple steps, including the formation of its core structure and the introduction of functional groups. The detailed synthetic route is proprietary, but it typically involves the use of advanced organic synthesis techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of ASN06917370 requires stringent conditions to maintain its purity and efficacy. The compound is synthesized in controlled environments, often involving the use of high-performance liquid chromatography (HPLC) and other purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: ASN06917370 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of ASN06917370 .

Scientific Research Applications

ASN06917370 has a wide range of scientific research applications, including:

Mechanism of Action

ASN06917370 exerts its effects by modulating the GPR17 receptor, a former orphan receptor implicated in neurodegenerative diseases. The compound binds to the receptor, influencing downstream signaling pathways and cellular responses. This modulation can lead to neuroprotective and reparatory effects, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

    ASN06917370: Unique for its high affinity and specificity for the GPR17 receptor.

    Other GPR17 Ligands: Include compounds like MDL29,951 and Cangrelor, which also target the GPR17 receptor but may differ in their binding affinities and pharmacological profiles.

Uniqueness: ASN06917370 stands out due to its high purity, specific receptor targeting, and potential therapeutic applications in neurodegenerative diseases. Its unique chemical structure and binding properties make it a valuable tool in scientific research and drug development .

Properties

CAS No.

837404-68-9

Molecular Formula

C24H21ClF3N7O2

Molecular Weight

531.9242

IUPAC Name

4-(3-(2-chlorobenzyl)-7-oxo-4,7-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

InChI

InChI=1S/C24H21ClF3N7O2/c25-18-4-2-1-3-15(18)13-35-21-19(32-33-35)22(36)31-20(30-21)14-9-11-34(12-10-14)23(37)29-17-7-5-16(6-8-17)24(26,27)28/h1-8,14H,9-13H2,(H,29,37)(H,30,31,36)

InChI Key

SKWHAHNDWJREJG-UHFFFAOYSA-N

SMILES

O=C(N1CCC(C2=NC(C(N=NN3CC4=C(Cl)C=CC=C4)=C3N2)=O)CC1)NC5=CC=C(C(F)(F)F)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ASN06917370;  ASN-06917370;  ASN 06917370.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

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